molecular formula C10H9ClN2O2 B427774 Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-38-1

Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B427774
CAS No.: 67625-38-1
M. Wt: 224.64g/mol
InChI Key: JWGKTXNASUZJAQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-38-1) is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system widely exploited in medicinal chemistry. Its molecular formula is C₁₀H₉ClN₂O₂, with a molecular weight of 224.64 g/mol . The compound is synthesized via the condensation of 2-aminopyridine with ethyl 3-bromo-2-oxopropanoate under refluxing ethanol, followed by functionalization to introduce the chlorine substituent at position 6 .

Imidazo[1,2-a]pyridine derivatives are pivotal intermediates in drug discovery, serving as precursors for cyclin-dependent kinase (CDK) inhibitors, anticonvulsants, and antiviral agents . The 6-chloro substitution enhances electrophilicity, making it a versatile building block for further derivatization, such as Suzuki cross-coupling or carbohydrazide formation, to develop bioactive molecules with cytotoxic or antiproliferative properties .

Properties

IUPAC Name

ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGKTXNASUZJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20986998
Record name Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20986998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67625-38-1
Record name Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67625-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20986998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of Intermediate

  • Reagents : 2-Amino-5-chloropyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Conditions : 100–110°C for 3–8 hours.

  • Yield : >90%.

Step 2: Cyclization with Bromoacetonitrile

  • Solvent : Acetonitrile or DMF.

  • Temperature : 130–140°C for 10–15 hours.

  • Base : Sodium bicarbonate or triethylamine.

Procedure :

  • The intermediate (300 mmol) is mixed with bromoacetonitrile (360 mmol) in acetonitrile.

  • The reaction is heated at 130°C, cooled, and quenched with saturated NaHCO₃.

  • The product is extracted with ethyl acetate and recrystallized.

Yield : 48–72%.
Purity : ≥98% (HPLC).

One-Pot Synthesis Using DMF-DMA and Electrophiles

A streamlined one-pot approach avoids intermediate isolation, enhancing efficiency:

Reagents :

  • 2-Amino-5-chloropyridine.

  • DMF-DMA, bromoacetonitrile.

Conditions :

  • Solvent : DMF or ethanol.

  • Temperature : 50–150°C.

  • Time : 15–35 hours.

Procedure :

  • 2-Amino-5-chloropyridine reacts with DMF-DMA at 100°C for 4 hours.

  • Bromoacetonitrile is added directly, and the mixture is heated at 130°C.

  • The product is isolated via filtration and recrystallization.

Yield : 68–77%.
Advantages : Reduced purification steps and higher scalability.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to optimize heat transfer and mixing:

Key Parameters :

  • Residence Time : 2–4 hours.

  • Temperature Control : 100±5°C.

  • Automation : In-line pH monitoring and solvent recovery systems.

Output : 10–15 kg/batch with ≥95% purity.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Advantage
Cyclocondensation67–72%98%HighSingle-step, minimal purification
Two-Step Synthesis48–72%98%ModerateVersatile for derivatives
One-Pot Synthesis68–77%97%HighReduced solvent use
Industrial Flow Process70–75%95%Very HighConsistent quality, automated

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DME) enhance reaction rates but require careful disposal.

  • Ethanol offers an eco-friendly alternative with comparable yields.

Recrystallization

  • Ethyl acetate/hexane (1:2) achieves >99% purity.

  • Activated charcoal treatment removes colored impurities.

Challenges and Solutions

Impurity Profile

  • Common Byproducts : 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (hydrolysis product).

  • Mitigation : Strict control of reaction pH (6.5–7.5) and anhydrous conditions.

Halogen Retention

  • Chlorine Loss : Occurs at temperatures >150°C.

  • Solution : Maintain reaction temperature at 110–130°C.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with 75% yield.

  • Enzymatic Cyclization : Pilot studies using lipases show promise for greener synthesis.

Scientific Research Applications

Anticancer Activity

Research has identified ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate as a promising candidate in the development of anticancer agents. Its structure allows it to interact with biological targets involved in cancer cell proliferation.

  • Case Study : A study synthesized a series of imidazo[1,2-a]pyridine derivatives, including this compound, which exhibited significant inhibitory activity against PI3Kα, an enzyme implicated in cancer progression. The compound showed efficacy in blocking the G2/M phase of the cell cycle in HCC827 cells, indicating its potential as an anticancer drug .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria.

  • Case Study : In a high-throughput screening study, imidazo[1,2-a]pyridine analogues demonstrated potent activity against Mycobacterium tuberculosis (Mtb). This compound was included in these evaluations and showed promising minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The compound can serve as a scaffold for further modifications to enhance its biological activity.

Reaction StepDescription
Step 1Synthesis of imidazo[1,2-a]pyridine core through cyclization reactions.
Step 2Introduction of the chloro group at the 6-position via electrophilic substitution.
Step 3Esterification to form ethyl ester at the carboxylic acid position.

Mechanism of Action

The mechanism of action of ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-tuberculosis activity, the compound may inhibit key enzymes involved in the biosynthesis of essential bacterial components . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

Halogen Effects: Chlorine at position 6 (target compound) balances reactivity and stability, favoring nucleophilic substitution.

Substituent Position :

  • 5-Methyl substitution (e.g., Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) shifts electronic density, altering binding interactions in biological targets .
  • 7-Chloro-8-iodo derivatives demonstrate steric hindrance, impacting synthetic scalability but enabling unique pharmacophore configurations .

Synthetic Yields :

  • Brominated derivatives (e.g., 12a, 83.3% yield) often achieve higher yields compared to iodinated analogs (71% for 7-Cl-8-I) due to iodine’s larger atomic radius complicating reaction kinetics .

Insights:

  • The 6-chloro derivative’s primary utility lies in cytotoxic agent synthesis , where its chloride group facilitates downstream functionalization (e.g., click chemistry with propargyl bromides) .
  • Bromine-substituted analogs (e.g., 6-Br or 8-Br) are preferred for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enhancing drug-likeness .
  • Amino-substituted derivatives (e.g., 8-amino-6-Br) are critical for kinase inhibitor development, leveraging NH₂ for target engagement .

Biological Activity

Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chloro substituent at the 6-position of the imidazo[1,2-a]pyridine ring and an ethyl ester group. Its molecular formula is C10H8ClN3O2C_{10}H_{8}ClN_{3}O_{2}. The compound is typically synthesized through multi-step processes involving cyclization reactions of appropriate precursors, such as 2-aminopyridine with ethyl chloroformate .

The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, it has been studied for its potential as an anti-tuberculosis agent by inhibiting key enzymes involved in bacterial biosynthesis pathways. Additionally, it exhibits anticancer , antimicrobial , and anti-inflammatory properties, making it a versatile candidate for drug development .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness against Mycobacterium tuberculosis, highlighting its potential as a lead compound in developing new antibacterial agents .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro assays revealed that it inhibits the growth of several cancer cell lines with submicromolar potency. The mechanism involves the modulation of kinase activities associated with cancer progression, particularly targeting protein kinases such as DYRK1A and CLK1 .

Structure-Activity Relationship (SAR)

To optimize the efficacy of this compound derivatives, various substituents have been explored. Modifications at the 6-position have shown that different halogen groups can significantly influence biological activity. For example:

SubstituentActivity LevelRemarks
ChlorineModerateRetains significant activity against kinases
FluorineLowReduced potency compared to chlorine
HydroxylHighEnhances binding affinity to target proteins

These findings suggest that careful selection of substituents can enhance the therapeutic potential of imidazo[1,2-a]pyridine derivatives .

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, a series of imidazo[1,2-a]pyridine derivatives were synthesized and screened for anticancer activity. Among these compounds, this compound exhibited notable inhibition against various tumor cell lines with IC50 values in the low micromolar range. The study underscored the importance of structural modifications in enhancing anticancer efficacy and provided insights into potential therapeutic applications in oncology .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. Results indicated that the compound displayed significant bactericidal effects at concentrations lower than those required for traditional antibiotics. This positions it as a promising candidate for further development in combating antibiotic resistance .

Q & A

Basic: What are the common synthetic routes for Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via a Gould-Jacobs reaction. A primary route involves reacting 2-aminopyridine derivatives with ethyl bromopyruvate under reflux in ethanol to form the imidazo[1,2-a]pyridine core . For example, substituting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate yields derivatives with >87% efficiency when optimized for temperature (70–80°C) and solvent polarity (DMF or EtOH) . Yield improvements can be achieved by:

  • Catalyst selection : Using triethylamine or K₂CO₃ to enhance nucleophilic substitution .
  • Reaction time : Extending reflux duration (e.g., 6–12 hours) to ensure complete cyclization .
  • Purification : Employing column chromatography with ethyl acetate/hexane gradients to isolate high-purity products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

1H NMR and 13C NMR are critical for structural confirmation. Key features include:

  • Aromatic protons : Doublets or triplets in the δ 7.4–9.4 ppm range, indicating substituent positions on the heterocycle .
  • Ethoxy group : A triplet at δ 1.4 ppm (CH₃) and quartet at δ 4.4 ppm (CH₂) .
  • Carbonyl signal : A strong peak at ~160 ppm in 13C NMR for the ester group .
    HRMS-ESI validates molecular weight (e.g., [M+H]+ at 268.9920 for brominated analogs) . IR spectroscopy can confirm ester C=O stretches (~1700 cm⁻¹) .

Advanced: How can computational chemistry methods predict the reactivity and electronic properties of derivatives?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example:

  • NLO properties : Polarizability and hyperpolarizability values derived from DFT correlate with charge-transfer interactions in derivatives .
  • Solvent effects : PCM models simulate solvent interactions, explaining shifts in excitation energies (e.g., in ethanol vs. DMSO) .
  • NBO analysis : Identifies stabilizing interactions (e.g., lone pair donation from chloro substituents to the π-system) .

Advanced: What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core?

Regioselectivity is controlled by:

  • Directed metalation : Using TMPMgCl·LiCl or TMP₂Zn·MgCl₂·LiCl to deprotonate specific positions (C2 or C8) .
  • Chelation effects : LiCl coordinates to N1, directing metalation to C2 for electrophilic quenching (e.g., with iodomethane) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids target C6 positions, facilitated by Pd catalysts .

Advanced: How do structural modifications influence biological activity in anticancer research?

  • C6 substituents : Bromo or trifluoromethyl groups enhance PI3Kα inhibition (IC₅₀ < 1 µM) by improving hydrophobic binding .
  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid increases solubility and bioavailability .
  • Hydrazone linkers : Derivatives with hydrazone moieties (e.g., 6a–6l) show antiproliferative effects on lung cancer cells via ROS generation .
    Methodological validation : Compare IC₅₀ values across cell lines (e.g., A549 vs. MCF-7) and use kinase profiling assays to confirm target specificity .

Basic: What are the primary medicinal chemistry applications of this compound?

  • Kinase inhibitors : Derivatives act as PI3Kα or CDK inhibitors, with quinazoline-linked analogs showing nanomolar activity .
  • Antiviral agents : Chloro-substituted analogs inhibit viral replication by targeting protease enzymes .
  • Anticonvulsant precursors : Structural analogs modulate GABAergic pathways in preclinical models .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Contradictions often arise from:

  • Substituent variability : Minor changes (e.g., chloro vs. bromo) alter binding modes. Address via:
    • SAR studies : Systematically modify substituents and compare bioactivity .
    • Crystallography : Resolve ligand-enzyme complexes (e.g., using SHELX ) to identify binding interactions.
  • Assay conditions : Standardize protocols (e.g., cell viability assays using MTT vs. ATP luminescence) .

Advanced: How to design experiments evaluating enzyme inhibition (e.g., PI3Kα)?

  • In vitro assays : Use recombinant PI3Kα and ATP-competitive probes (e.g., ADP-Glo™) to measure inhibition .
  • Docking studies : AutoDock Vina predicts binding poses; validate with mutagenesis (e.g., His936 in PI3Kα) .
  • In vivo models : Xenograft studies in mice with derivatives dosed at 10–50 mg/kg, monitoring tumor volume and kinase phosphorylation via Western blot .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

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